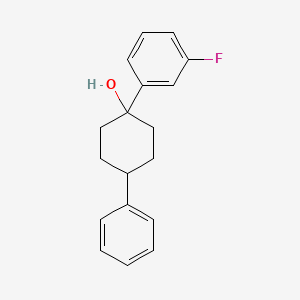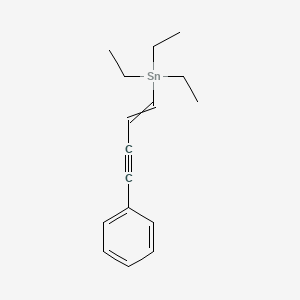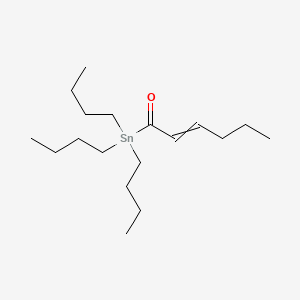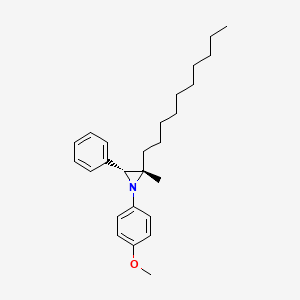![molecular formula C13H22BrNO2 B15167391 4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide CAS No. 646520-25-4](/img/structure/B15167391.png)
4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide is a chemical compound with a complex structure that includes a benzene ring substituted with a propylamino group and a butyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide involves several steps. The primary synthetic route includes the alkylation of a benzene ring followed by the introduction of the propylamino group. The reaction conditions typically involve the use of strong bases and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide can be compared with other similar compounds, such as:
- 4-[4-(Methylamino)butyl]benzene-1,2-diol
- 4-[4-(Ethylamino)butyl]benzene-1,2-diol
- 4-[4-(Butylamino)butyl]benzene-1,2-diol
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the amino group. The uniqueness of this compound lies in its specific propylamino substitution, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
646520-25-4 |
|---|---|
Molecular Formula |
C13H22BrNO2 |
Molecular Weight |
304.22 g/mol |
IUPAC Name |
4-[4-(propylamino)butyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C13H21NO2.BrH/c1-2-8-14-9-4-3-5-11-6-7-12(15)13(16)10-11;/h6-7,10,14-16H,2-5,8-9H2,1H3;1H |
InChI Key |
HLRPMKYMBHSLRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCCC1=CC(=C(C=C1)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)
![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)

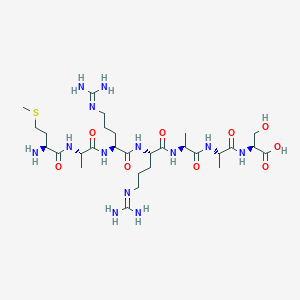
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)


![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)
